molecular formula C23H30N4O4S2 B12152776 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12152776
M. Wt: 490.6 g/mol
InChI Key: UEPABAFUMHKTFX-SDXDJHTJSA-N
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Description

3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H30N4O4S2 and its molecular weight is 490.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H30N4O4S2

Molecular Weight

490.6 g/mol

IUPAC Name

(5Z)-3-hexyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H30N4O4S2/c1-3-4-5-6-10-27-22(30)18(33-23(27)32)15-17-19(24-9-13-31-14-12-28)25-20-16(2)8-7-11-26(20)21(17)29/h7-8,11,15,24,28H,3-6,9-10,12-14H2,1-2H3/b18-15-

InChI Key

UEPABAFUMHKTFX-SDXDJHTJSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCOCCO)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCOCCO)SC1=S

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that combines a thiazolidinone ring with a pyridopyrimidinone core. This unique structure suggests potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C25H34N4O3S2C_{25}H_{34}N_{4}O_{3}S_{2} with a molecular weight of approximately 502.7 g/mol. The presence of various functional groups, including thioxo and thiazolidinone moieties, enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The thiazolidinone structure can facilitate binding to active sites, potentially leading to inhibition of enzymatic activity. The exact pathways remain to be elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptor sites.

Biological Activities

Research indicates that derivatives of thiazolidinones exhibit a wide range of biological activities, including:

  • Anticancer Activity :
    • Thiazolidinone derivatives have shown promising results against various cancer cell lines. For instance, compounds similar to the target compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells .
    • A specific derivative exhibited an IC50 value of 0.72 µM against A549 cells, indicating potent anticancer properties .
  • Antimicrobial Properties :
    • Compounds containing thiazolidinone rings have been reported to possess antimicrobial activity. For example, studies have highlighted their effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    • Some derivatives have been identified as dual inhibitors of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), suggesting potential applications in treating inflammatory conditions .

Case Studies

A study focusing on thiazolidinone-based compounds revealed that modifications at specific positions on the thiazolidinone ring significantly influenced their biological activities. For example:

CompoundStructureIC50 (µM)Activity Type
Compound 5iThiazolidinone hybrid1.35Anticancer
Compound 5cThiazolidinone hybrid1.70Anticancer
Compound 3dThiourea-based4.15Antiproliferative

These findings underscore the importance of structural modifications in enhancing biological efficacy .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multiple steps, including the formation of the thiazolidinone ring and subsequent modifications to introduce the pyridopyrimidinone core. Key reactions include:

  • Oxidation : The thioxo group can be oxidized to sulfoxides or sulfones.
  • Reduction : The oxo group may be reduced to a hydroxyl group.
  • Substitution Reactions : Various nucleophiles can be introduced under basic conditions to modify the phenoxy group.

These reactions are vital for optimizing the compound's biological activity and therapeutic potential.

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